1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one

Catalog No.
S13778112
CAS No.
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one

Product Name

1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one

IUPAC Name

1-(2-amino-4-propan-2-yloxyphenyl)ethanone

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-7H,12H2,1-3H3

InChI Key

XUVVGSPYEKEVRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)C)N

1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one, also known by its IUPAC name, is a chemical compound with the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of 195.26 g/mol. This compound features a phenyl ring substituted with an amino group and a propan-2-yloxy group, which contributes to its unique chemical properties. The structure can be represented by the following SMILES notation: CC(C)OC1=CC=C(C=C1)C(CN)=O, indicating the presence of both an amine and a ketone functional group .

1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one can undergo various chemical transformations:

  • Oxidation: The amino group may be oxidized to form corresponding imines or nitriles.
  • Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents like sodium borohydride.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that 1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one exhibits potential biological activities, particularly in the realm of medicinal chemistry. Its structural features suggest it may interact with various biological targets, potentially leading to antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit certain enzyme activities and modulate cellular pathways, suggesting that this compound may also have therapeutic potential against specific diseases .

The synthesis of 1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as propan-2-ol and substituted phenols.
  • Reagents and Conditions: Commonly used reagents include bases like sodium hydroxide and solvents such as ethanol or methanol. Reaction conditions may vary but often involve heating under reflux.
  • Final Product Isolation: After completion of the reaction, the product is usually purified through recrystallization or chromatography techniques.

Specific methods may vary based on the desired yield and purity of the final product .

1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one has several applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Research: Used in biological studies to investigate enzyme interactions and metabolic pathways.
  • Industrial Chemistry: Acts as an intermediate in the production of specialty chemicals, including fragrances and agrochemicals .

The interaction studies of 1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one focus on its binding affinity to various biological targets. The presence of both the amino and propan-2-yloxy groups enhances its ability to form hydrogen bonds with proteins, which may modulate enzymatic activity or receptor interactions. Such studies are crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
1-[4-(Methoxy)phenyl]ethan-1-oneContains a methoxy group instead of propan-2-yloxyDifferent electronic properties due to methoxy substitution
1-[4-Hydroxyphenyl]ethan-1-oneHydroxyl group replaces the propan-2-yloxy groupIncreased polarity affecting solubility
1-[3-Aminophenyl]ethan-1-oneAmino group located at the meta positionAlters steric hindrance and reactivity patterns

Uniqueness

The uniqueness of 1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one lies in its combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a propan-2-yloxy moiety allows for versatile interactions in biochemical systems, making it a valuable compound for further research and application in medicinal chemistry .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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